molecular formula C12H7F2NO B13066792 3-Fluoro-5-(4-fluorophenyl)picolinaldehyde

3-Fluoro-5-(4-fluorophenyl)picolinaldehyde

Cat. No.: B13066792
M. Wt: 219.19 g/mol
InChI Key: LAOYYAOSIHJFMZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-fluorophenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a fluorine atom at the 3rd position of the picolinaldehyde ring and a 4-fluorophenyl group attached to the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(4-fluorophenyl)picolinaldehyde typically involves the use of fluorinated starting materials and specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated picolinaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-fluorophenyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Fluoro-5-(4-fluorophenyl)picolinic acid.

    Reduction: 3-Fluoro-5-(4-fluorophenyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(4-fluorophenyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-fluorophenyl)picolinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(4-fluorophenyl)picolinaldehyde is unique due to the specific positioning of the fluorine atoms and the 4-fluorophenyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated picolinaldehydes. The presence of multiple fluorine atoms can also enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

3-fluoro-5-(4-fluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-10-3-1-8(2-4-10)9-5-11(14)12(7-16)15-6-9/h1-7H

InChI Key

LAOYYAOSIHJFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)C=O)F)F

Origin of Product

United States

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